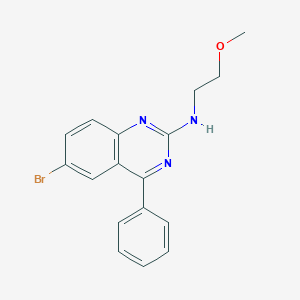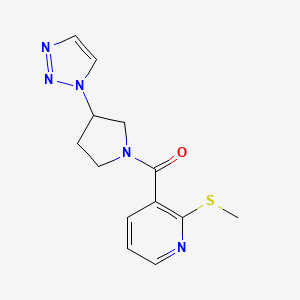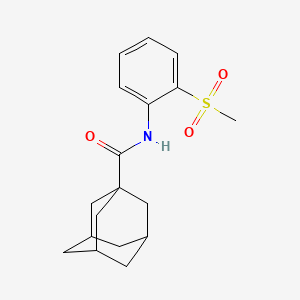
2,5-dichloro-N-(5-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiadiazole derivatives, including compounds similar to "2,5-dichloro-N-(5-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide", are of great interest in scientific research due to their wide range of biological activities and applications in various fields such as semiconductors, polymers, and as potential inhibitors for certain enzymes (Pavlova et al., 2022).
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves the reaction of hydrazinecarbothioamide with various reagents to produce highly specific and functionalized compounds. A reported method includes the dehydrosulfurization reaction of the starting hydrazinecarbothioamide under specific conditions to obtain the desired thiadiazole derivative in high yield (Pavlova et al., 2022).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is confirmed using techniques such as 1H and 13C NMR spectroscopy, which provide detailed information about the compound's framework and functional groups (Pavlova et al., 2022).
Chemical Reactions and Properties
Thiadiazole compounds exhibit a variety of chemical behaviors, including potential as enzyme inhibitors. Molecular docking studies can show these compounds forming strong complexes with enzyme active sites, indicating their potential for drug development (Pavlova et al., 2022).
Applications De Recherche Scientifique
Synthesis and Derivatives
Thiadiazoles, including compounds structurally related to 2,5-dichloro-N-(5-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, are synthesized through various methods that allow for the introduction of diverse functional groups, enhancing their potential in scientific research. For instance, 3,5-disubstituted 1,2,4-thiadiazoles can be prepared through oxidative dimerization of thioamides in the presence of electrophilic reagents, yielding high yields under relatively mild conditions (Takikawa et al., 1985). This method's efficiency lays the groundwork for synthesizing complex thiadiazole derivatives, potentially including the subject compound.
Antimicrobial and Antitumor Activities
Thiadiazole derivatives exhibit significant biological activities, making them valuable in medicinal chemistry research. For example, certain benz-2,1,3-thiadiazole derivatives, upon complexation with metals like palladium and platinum, have shown promising antitumor activities (Myuller et al., 1980). This suggests that structurally related compounds, such as 2,5-dichloro-N-(5-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, could also possess similar biological properties, warranting further investigation into their potential antimicrobial and antitumor applications.
Molecular Docking and Biological Properties Evaluation
The synthesis of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, including microwave-assisted methods, has led to compounds with significant anticancer activities against various human cancer cell lines. Molecular docking studies of these compounds can predict their mechanism of action, suggesting their interaction with biological targets (Tiwari et al., 2017). This indicates the potential of 2,5-dichloro-N-(5-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide and its derivatives in contributing valuable insights into the design of new anticancer agents.
Propriétés
IUPAC Name |
2,5-dichloro-N-[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N6O2S3/c1-2-11-20-21-13(27-11)18-10(24)6-26-15-23-22-14(28-15)19-12(25)8-5-7(16)3-4-9(8)17/h3-5H,2,6H2,1H3,(H,18,21,24)(H,19,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFNXFMKKJPJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N6O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(5-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2496262.png)
![2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2496263.png)


![N-[[4-(1-Aminoethyl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride](/img/structure/B2496268.png)






![N-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylphenyl)acetamide](/img/structure/B2496280.png)
